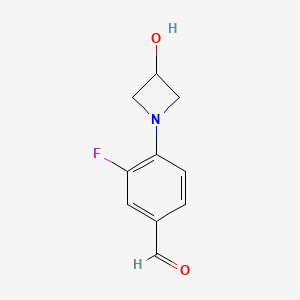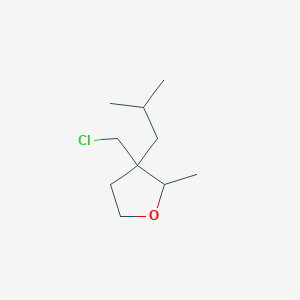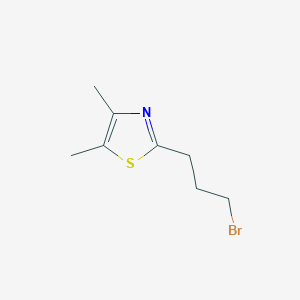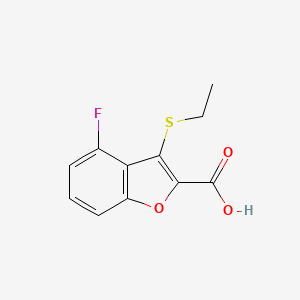
2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7F2O2S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. One common method is the fluoride-chloride exchange reaction, where the sulfonyl chloride is treated with a fluoride source under specific conditions to replace the chlorine atom with a fluorine atom .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as electrophilic fluorosulfonylating agents, facilitating the formation of the sulfonyl fluoride group .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The compound can add to unsaturated systems, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids .
Applications De Recherche Scientifique
2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride has several scientific research applications, including:
Biology: Studied for its potential as a bioorthogonal reagent in labeling and tracking biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride include other sulfonyl fluorides such as:
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Trifluoromethanesulfonyl fluoride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluorophenyl group.
Propriétés
Formule moléculaire |
C8H7F3O2S |
|---|---|
Poids moléculaire |
224.20 g/mol |
Nom IUPAC |
2-(2,6-difluorophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H7F3O2S/c9-7-2-1-3-8(10)6(7)4-5-14(11,12)13/h1-3H,4-5H2 |
Clé InChI |
WPEFCNBPRZPPSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CCS(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13193379.png)


![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)

![tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13193406.png)


![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)




